TL13-27

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

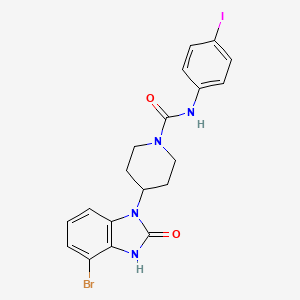

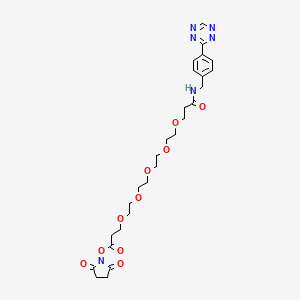

TL13-27 is a negative control for TL12-186 . It demonstrates no kinase degradation in vitro . It’s a customized synthesis product .

Synthesis Analysis

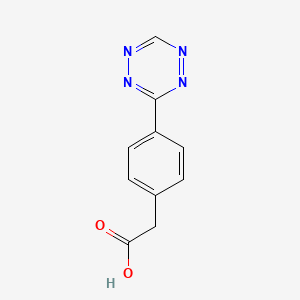

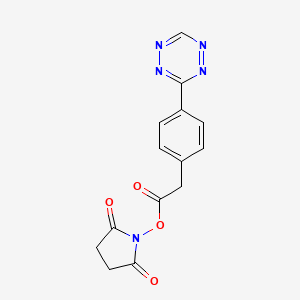

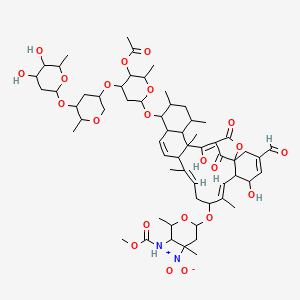

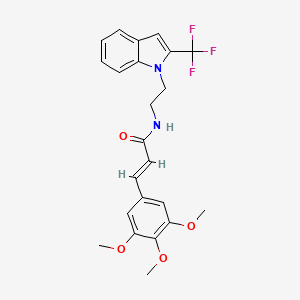

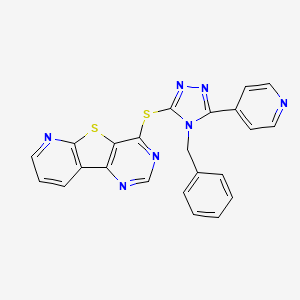

In 2018, Nathanael S. Gray and his coworkers synthesized two FLT3-specific PROTACs, TL13-117 and TL13-149, based on the study of the multikinase degrader TL12-186 .Molecular Structure Analysis

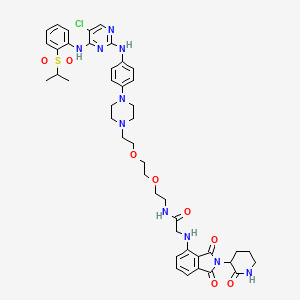

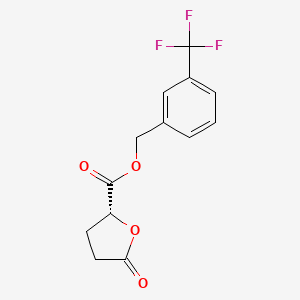

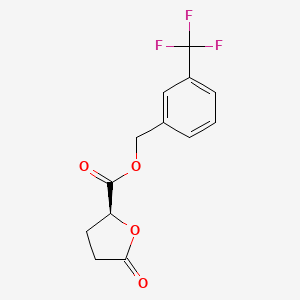

The chemical name of this compound is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . The molecular weight is 917.48 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 917.48 . The exact mass is 916.35 . The elemental analysis is C, 57.60; H, 5.82; Cl, 3.86; N, 15.27; O, 13.95; S, 3.49 .科学研究应用

靶向蛋白质降解

TL13-27 作为多激酶降解剂 TL12-186 的阴性对照 {svg_1}. 它被用来证明 TL12-186 降解激酶的特异性,确保蛋白质丰度的变化是由募集 CRBN(cereblon)介导的,CRBN 是泛素-蛋白酶体系统的一部分 {svg_2}.

激酶活性调节

在研究激酶(对信号通路至关重要)时,this compound 有助于理解激酶抑制剂的非降解作用 {svg_3}. 通过比较 this compound 与活性降解剂的效果,研究人员可以将激酶降解的影响与其他抑制作用区分开来。

化学生物学

This compound 用于化学生物学方法来绘制可降解的激酶组图。 这涉及识别可以靶向降解的激酶子集,这对开发用于癌症等疾病的选择性降解剂至关重要 {svg_4}.

药物发现中的对照化合物

作为阴性对照,this compound 在药物发现过程中必不可少,用于验证新化合物的活性。 它有助于区分由于特定相互作用引起的药理学效应与由于脱靶效应引起的药理学效应 {svg_5}.

药代动力学和药效学

This compound 可用于研究 PROTAC(蛋白水解靶向嵌合体)的药代动力学 (PK) 和药效学 (PD)。 它有助于理解这些分子的分布、代谢和排泄,以及它们与生物靶标的动态相互作用 {svg_6}.

分子生物学研究

在分子生物学中,this compound 可用作研究 E3 泛素连接酶的作用机制及其在蛋白质周转中的作用的工具。 这对理解细胞稳态和疾病的发病机制具有重要意义 {svg_7}.

合成生物学

研究人员可以在合成生物学中使用 this compound 来设计模仿天然蛋白质降解途径的人工系统。 这可以导致创造出利用细胞自身机制消除致病蛋白质的新型治疗策略 {svg_8}.

环境生物技术

虽然与 this compound 没有直接关系,但 TL13 标识符与一种名为金属耐受微球菌 TL13 的细菌菌株有关,该菌株以耐重金属和促进植物生长而闻名 {svg_9}. 这突出了 this compound 在环境背景(如生物修复或农业)中被研究的潜力。

作用机制

Target of Action

TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .

Mode of Action

It demonstrates no kinase degradation in vitro

Biochemical Pathways

Similar compounds are known to affect a variety of pathways associated with the kinases they target .

Pharmacokinetics

It is known that the success of similar compounds depends on more than just target engagement .

Result of Action

As a negative control, this compound is designed to have no effect on kinase degradation

Action Environment

It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .

未来方向

The development of TL13-27 and similar compounds could provide valuable insights into the mechanisms of targeted protein degradation and the development of new therapeutic strategies .

Relevant Papers The main paper relevant to this compound is “A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader” by Huang et al . This paper provides a comprehensive overview of the development and application of this compound and similar compounds.

生化分析

Biochemical Properties

In biochemical reactions, TL13-27 does not demonstrate kinase degradation in vitro . This means that it does not interact with enzymes, proteins, or other biomolecules to cause their breakdown .

Cellular Effects

As a negative control, it is used to compare the effects of other compounds, such as TL 12-186 .

Molecular Mechanism

As a negative control, it does not exhibit binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

As a negative control, it is used to compare the effects of other compounds over time .

Dosage Effects in Animal Models

As a negative control, it is used to compare the effects of other compounds at different dosages .

Metabolic Pathways

As a negative control, it is used to compare the effects of other compounds on metabolic pathways .

Transport and Distribution

As a negative control, it is used to compare the effects of other compounds on transport and distribution .

Subcellular Localization

As a negative control, it is used to compare the effects of other compounds on subcellular localization .

属性

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUFCVVMSZNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53ClN10O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)

![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)